![molecular formula C25H18N4O2 B2513624 N'-[(2-羟基萘-1-基)亚甲基]-3-(萘-2-基)-1H-吡唑-5-甲酰肼 CAS No. 1310363-55-3](/img/structure/B2513624.png)

N'-[(2-羟基萘-1-基)亚甲基]-3-(萘-2-基)-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SKI-I is a potent and selective inhibitor of human sphingosine kinase, with an IC50 value of 1.2 micromolar for ST-hSK. It also inhibits human extracellular signal-regulated kinase 2 with an IC50 value of 11 micromolar. SKI-I induces apoptosis in tumor cell lines and has been studied for its potential therapeutic applications in cancer treatment .

科学研究应用

SKI-I has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of sphingosine kinase in various biochemical pathways.

Biology: Investigated for its effects on cell signaling, apoptosis, and other cellular processes.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in tumor cells.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting sphingosine kinase.

作用机制

SKI-I exerts its effects by inhibiting sphingosine kinase, an enzyme involved in the phosphorylation of sphingosine to form sphingosine-1-phosphate. This inhibition disrupts the sphingosine-1-phosphate signaling pathway, leading to the induction of apoptosis in tumor cells. Additionally, SKI-I inhibits extracellular signal-regulated kinase 2, further contributing to its pro-apoptotic effects .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SKI-I involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of SKI-I follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is subjected to rigorous quality control to ensure consistency and purity .

化学反应分析

Types of Reactions

SKI-I undergoes various chemical reactions, including:

Oxidation: SKI-I can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in SKI-I.

Substitution: SKI-I can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction may result in reduced derivatives with different pharmacological properties .

相似化合物的比较

Similar Compounds

Fingolimod: Another sphingosine kinase inhibitor with different pharmacological properties.

Safingol: A sphingosine analog that inhibits sphingosine kinase and has been studied for its anticancer properties.

ABC294640: A selective inhibitor of sphingosine kinase 2 with potential therapeutic applications in cancer and other diseases.

Uniqueness of SKI-I

SKI-I is unique due to its high selectivity and potency as an inhibitor of sphingosine kinase. Its ability to induce apoptosis in tumor cells makes it a promising candidate for cancer therapy. Additionally, its dual inhibition of sphingosine kinase and extracellular signal-regulated kinase 2 sets it apart from other similar compounds .

属性

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-15,30H,(H,27,28)(H,29,31)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXCTLAKMCIWCF-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: SKI-I primarily targets sphingosine kinase-1 (SPHK1), an enzyme responsible for converting sphingosine to sphingosine-1-phosphate (S1P). [] This inhibition leads to several downstream effects, including:

- Decreased S1P levels: S1P is a bioactive lipid involved in cell growth, survival, and angiogenesis, often upregulated in cancers. [] Reducing its levels can hinder tumor progression.

- Elevated ceramide levels: Inhibiting SPHK1 shifts the balance towards ceramide accumulation, a lipid associated with apoptosis (programmed cell death). []

- Cell cycle arrest: Studies show SKI-I can induce a G2-M cell cycle arrest, preventing the proliferation of cancer cells. []

- Apoptosis induction: By increasing ceramide levels and modulating downstream signaling pathways like AKT and caspase activation, SKI-I promotes apoptosis in cancer cells. [, ]

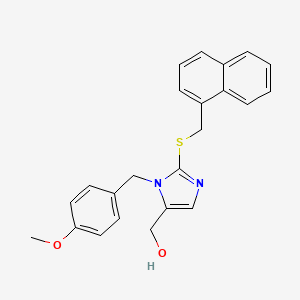

ANone: SKI-I's chemical name is N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. While its exact molecular weight and spectroscopic data are not provided in the given research papers, its structure consists of two naphthalene rings connected by a pyrazole ring, further linked to a carbohydrazide moiety. This structure is important for its interaction with SPHK1.

A: While both SKI-I and SKI-II are considered pharmacological inhibitors of SPHK1, research indicates that SKI-I exhibits greater efficacy in inhibiting S1P production and inducing apoptosis in melanoma cells. [] In animal models, SKI-I demonstrated significant tumor growth retardation, while SKI-II did not exhibit the same effect. [] This suggests potential differences in their binding affinities or mechanisms of action on SPHK1.

A: Yes, research demonstrates that SKI-I effectively inhibits melanoma growth in animal models. In these studies, SKI-I treatment resulted in a 25-40% reduction in tumor size compared to untreated controls. [] This highlights the therapeutic potential of SKI-I for cancer treatment.

ANone: While the provided research papers do not explicitly address resistance mechanisms to SKI-I, it is known that cancer cells can develop resistance to targeted therapies. This resistance may arise from various factors, including:

ANone: The provided research highlights the preclinical data supporting SKI-I's potential as a therapeutic agent for melanoma. While the research suggests promising results in in vitro and in vivo models, it doesn't mention any clinical trials involving SKI-I. This highlights the need for further investigation in human subjects to determine its safety and efficacy in clinical settings.

A: Research suggests that SKI-I can induce both autophagy and apoptosis in cancer cells. [] Interestingly, autophagy appears to play a role in SKI-I-mediated caspase-8 activation, a crucial step in the apoptotic cascade. [] Inhibition of autophagosome formation, a key structure in autophagy, was shown to decrease caspase-8 activation and apoptosis in response to SKI-I. [] This suggests a complex interplay between autophagy and apoptosis in SKI-I's mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)

![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)

![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)

![N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2513550.png)

![Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2513551.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2513556.png)

![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)